5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine is a complex heterocyclic compound notable for its unique molecular structure and potential applications in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 258.34 g/mol. This compound is categorized within the realm of pyrimidine derivatives, which are significant in various biological activities and synthetic applications in pharmaceuticals.
The synthesis of 5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine typically involves several steps of cyclization reactions that incorporate thieno and tetrazole moieties.
The synthesis may require specific conditions such as controlled temperature and pressure to ensure optimal yields. The use of catalysts may also be employed to facilitate certain reactions.
The molecular structure of 5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine features a fused bicyclic system that incorporates both sulfur and nitrogen atoms.
CCC1=NN=C2N1C(=NC3=C2C4=C(S3)CCC4)C
CWDRWGFBKSFDOE-UHFFFAOYSA-N
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and biological activity.
5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine can participate in various chemical reactions typical of heterocycles.
These reactions often require specific reagents and conditions to favor the desired pathways while minimizing side reactions.
The mechanism of action for 5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine is primarily explored in pharmacological contexts.
Further research is needed to elucidate the precise mechanisms and pathways involved in its biological effects.
Relevant data from studies indicate that the compound exhibits moderate stability with potential reactivity towards various chemical agents.
5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine has several scientific uses:
This compound exemplifies the importance of heterocycles in drug discovery and development processes. Further studies will clarify its utility in practical applications within medicinal chemistry and related fields.
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 150196-34-2
CAS No.: 2624-63-7
CAS No.: 10305-76-7